2(1H)-Quinazolinone, 5-chloro-

Übersicht

Beschreibung

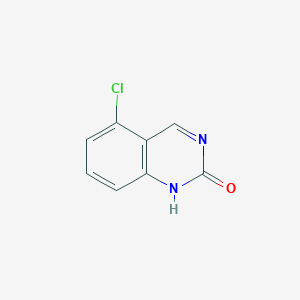

2(1H)-Quinazolinone, 5-chloro- is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2(1H)-Quinazolinone, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinazolinone, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2(1H)-Quinazolinone derivatives have shown promising results in anticancer research. Several studies highlight their effectiveness against various cancer cell lines:

- Cytotoxicity Studies : Research indicates that novel amide-enriched derivatives of 2(1H)-quinazolinone exhibit significant cytotoxic activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), PC3, and DU145 (prostate cancer) . The compounds demonstrated IC50 values comparable to established chemotherapeutic agents like etoposide, indicating their potential as effective anticancer agents.

- Mechanism of Action : The cytotoxic effects are often mediated through apoptosis. For instance, certain quinazolinone compounds have been shown to trigger the release of cytochrome c from mitochondria, activating caspase pathways that lead to programmed cell death .

- Molecular Docking Studies : In silico studies have reinforced these findings by demonstrating strong binding affinities of 2(1H)-quinazolinone derivatives with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .

Anti-inflammatory Properties

The anti-inflammatory potential of 2(1H)-quinazolinone has been explored through various synthetic modifications:

- Biological Activity : Modifications at specific positions on the quinazolinone structure have been linked to enhanced anti-inflammatory effects. For example, introducing electron-withdrawing groups at positions C-1, C-6, and C-7 has been shown to increase anti-inflammatory activity .

- Analgesic Effects : Some quinazolinone derivatives have also demonstrated analgesic properties comparable to standard analgesics like diclofenac, making them candidates for pain management therapies .

Antimicrobial Activity

Beyond anticancer and anti-inflammatory applications, 2(1H)-quinazolinone has also been investigated for its antimicrobial properties:

- Bacteriostatic Effects : Studies have reported that certain quinazolinone derivatives possess significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria. These compounds were effective in inhibiting bacterial growth without being overtly toxic to human cells .

- Fungal Activity : The antimicrobial spectrum also extends to antifungal activity, with some derivatives showing promising results against various fungal strains .

Other Therapeutic Applications

The versatility of 2(1H)-quinazolinone extends into other therapeutic areas:

- Anticonvulsant Activity : Some studies suggest that quinazolinone derivatives may exhibit anticonvulsant properties, contributing to the development of new treatments for epilepsy and other seizure disorders .

- Antitubercular Potential : There is ongoing research into the use of quinazolinones as potential antitubercular agents, which could provide alternatives to existing treatments .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

One-Pot Three-Component Reaction

-

Reactants : 5-Chloro-2-aminobenzophenone, ammonium acetate, and aromatic aldehydes.

-

Conditions : Solvent-free, 45 °C, recyclable nano-catalyst (e.g., ZnO nanoparticles).

-

Yield : >90% with efficient cyclization.

-

Key Step : Formation of the quinazolinone core via intramolecular cyclization (monitored via TLC).

Cyclization of Trihaloacetamidophenyl Ketones

-

Reactants : 5-Chloro-2-trichloroacetamidobenzophenone with ammonia or ammonium acetate.

-

Conditions : Dimethyl sulfoxide (DMSO) at 80 °C.

-

Product : 6-Chloro-4-phenyl-2(1H)-quinazolinone (quantitative yield) .

Condensation with Aldehydes/Ketones

-

Reactants : Aromatic aldehydes (e.g., benzaldehyde).

-

Conditions : Catalyzed by acetic acid or nano-catalysts under reflux.

-

Product : Schiff base derivatives, which undergo further cyclization to form fused quinazolinones .

| Reaction Type | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Aldehyde Condensation | Acetic acid | 80 °C | 85–92% | |

| Ketone Cyclization | ZnO nanoparticles | 45 °C | 94% |

Nucleophilic Substitution

-

Reactants : Alkyl/aryl halides or amines.

-

Site : Chlorine at position 5 and NH group at position 1.

-

Example : Reaction with p-methoxy aniline forms N-substituted derivatives (e.g., Q14) .

Mannich Reaction

-

Reactants : Formaldehyde and secondary amines.

-

Conditions : Glacial acetic acid, reflux.

-

Product : 3-Aminomethyl derivatives with enhanced bioactivity .

Cyclization Pathways

-

Intermediate : Formation of a carbamic–carbonic anhydride (B) from 2-trihaloacetamidophenyl ketones.

-

Key Step : Intramolecular attack by the amide group on the carbonyl carbon, facilitated by DMAP or microwaves .

Apoptosis Induction via Derivatives

-

Example : Schiff base derivatives (e.g., compound A ) activate caspases-9/-3 via cytochrome c release, inducing G2/M phase arrest in cancer cells .

Microtubule Polymerization Inhibition

-

Derivative : 2-(Naphthalen-1-yl)-6-pyrrolidino-4-quinazolinone (110 ).

-

Mechanism : Disruption of microtubule structure and G2/M phase arrest in glioma cells .

Dual Kinase/Microtubule Targeting

Spectroscopic Confirmation

Reaction products are characterized using:

Eigenschaften

IUPAC Name |

5-chloro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRAWIXBZVGDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC(=O)N2)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309469 | |

| Record name | 5-Chloro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60610-16-4 | |

| Record name | 5-Chloro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60610-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.